(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
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Overview
Description
(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is an organic compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid typically involves the introduction of trifluoromethyl and hydroxy groups onto a butanoic acid framework. One common method involves the use of trifluoroacetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to yield the desired product. The reaction conditions often require the use of strong acids or bases, as well as specific temperature and pressure controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4,4,4-trifluoro-3-oxobutanoic acid, while reduction of the carboxylic acid group can produce 4,4,4-trifluoro-3-hydroxy-3-methylbutanol.
Scientific Research Applications
(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid exerts its effects is often related to its ability to interact with specific molecular targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4,4,4-trifluoro-3-hydroxybutanoic acid: Lacks the methyl group, which can affect its reactivity and biological activity.
3-hydroxy-3-methylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4,4,4-trifluoro-3-methylbutanoic acid: Lacks the hydroxy group, which can influence its solubility and reactivity.
Uniqueness
(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is unique due to the combination of trifluoromethyl, hydroxy, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJGOWYCFRASTM-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156594-11-5 |
Source
|
Record name | (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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